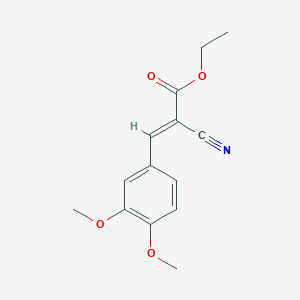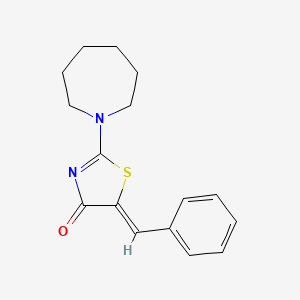![molecular formula C20H21N3O4 B5557569 2,4-dimethoxy-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5557569.png)
2,4-dimethoxy-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethoxy-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a compound that has garnered interest in the scientific community for its potential applications in medicinal chemistry, particularly due to its structure which includes the oxadiazole ring, known for various biological activities. The compound's synthesis and properties suggest its utility in exploring new therapeutic pathways.
Synthesis Analysis
The synthesis of compounds similar to 2,4-dimethoxy-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves multi-step chemical reactions starting from basic aromatic acids and aldehydes. These processes typically include the formation of oxadiazole rings through cyclization reactions and subsequent functionalization to introduce various substituents, enhancing the compound's pharmacological profile (Ravinaik et al., 2021).
Molecular Structure Analysis
Molecular structure analysis of compounds bearing the oxadiazole moiety and dimethoxybenzamide groups reveals intricate details about their conformation and stability. X-ray diffraction studies provide insights into the crystal packing, hydrogen bonding, and π-π interactions, which significantly influence the compound's physical and chemical properties (Sharma et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving 2,4-dimethoxy-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide are characterized by its reactivity towards nucleophiles and electrophiles, given its aromatic and heteroaromatic structure. The presence of oxadiazole and benzamide functionalities allows for various chemical modifications, including N-alkylation and acylation, which can significantly alter the compound's biological activity (Kranjc et al., 2011).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for their application in drug formulation. These properties are influenced by the molecular structure, particularly the substituents on the aromatic rings and the oxadiazole core, which impact the compound's overall polarity and intermolecular interactions (Saeed et al., 2020).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards various chemical agents, and stability under different conditions, are defined by the compound's functional groups. The oxadiazole ring offers a unique reactivity pattern, which is useful in synthetic chemistry for constructing complex molecules with potential biological activity. These properties are essential for understanding the compound's behavior in biological systems and its potential therapeutic applications (Gabriele et al., 2006).
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
- Anticancer Evaluation : A study demonstrated the synthesis and evaluation of substituted N -(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, showing moderate to excellent anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021).
Biological Studies
- Crystal Structure and Biological Studies : Research involving derivatives of 1,3,4-oxadiazole, like the one , revealed insights into their crystal structure, antimicrobial, and antioxidant activities (Karanth et al., 2019).
Materials Science
- Polymer Applications : Aromatic polyamides containing 1,3,4-oxadiazole units exhibit properties like good thermal stability and solubility in certain solvents. These polymers can be used to create thin flexible films with potential applications in materials science (Sava et al., 2003).
Organic Chemistry
- Synthesis and Characterization : Studies on compounds related to 1,3,4-oxadiazole focus on their synthesis, characterization, and potential as anticancer agents (Salahuddin et al., 2014).
Advanced Synthesis Techniques
- Chemistry of Aminooxycarbenes : Research in this area explores the synthesis and reactions of compounds related to 1,3,4-oxadiazole, contributing to a deeper understanding of organic chemistry and synthesis techniques (Couture & Warkentin, 1997).
Pharmaceutical Research
- Docking Studies and Antimicrobial Evaluation : Studies involving derivatives of 1,3,4-oxadiazole include docking studies and evaluation of antimicrobial properties, useful in pharmaceutical research (Talupur et al., 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,4-dimethoxy-N-methyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-13-6-5-7-14(10-13)19-21-18(27-22-19)12-23(2)20(24)16-9-8-15(25-3)11-17(16)26-4/h5-11H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXIIJBAZWNHLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN(C)C(=O)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethoxy-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[4-(3-hydroxy-3-methylbutyl)benzoyl]-2-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B5557497.png)



![ethyl 1-[2-hydroxy-3-(2-naphthyloxy)propyl]-4-piperidinecarboxylate](/img/structure/B5557527.png)
![N-({2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5557540.png)
![4-(1H-imidazol-1-ylmethyl)-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B5557554.png)





![N-[(3S*,4S*)-1-isopropyl-4-methoxy-3-pyrrolidinyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5557608.png)